molecular formula C11H11N3OS B5650325 3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide

3,4-dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No. B5650325
M. Wt: 233.29 g/mol
InChI Key: HYDBLSBZRQBXGZ-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound belonging to the thiadiazole family, known for its diverse chemical reactions and properties. This class of compounds has garnered interest due to their significant chemical stability and potential applications in various fields, excluding direct drug use and dosage considerations.

Synthesis Analysis

The synthesis of similar thiadiazole derivatives involves reactions under specific conditions to achieve the desired molecular structure. For instance, one compound was synthesized by reacting [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, demonstrating the versatility of thiadiazole compounds in undergoing condensation reactions to form complex structures (Wan et al., 2006).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by their stable ring systems, which contribute to their unique chemical properties. X-ray crystallography and spectroscopic methods often reveal intricate details about their structure, such as intermolecular hydrogen bonding and crystal packing (Karabulut et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a variety of chemical reactions, including oxidative dimerization and condensation, highlighting their reactivity and potential for synthesis of complex molecules. For example, visible-light-promoted serendipitous synthesis of thiadiazoles via oxidative dimerization of thiobenzamides demonstrates the reactive nature of these compounds (Aggarwal & Hooda, 2021).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by their molecular structure. For instance, the preparation of 3,5-dimethylbenzamide showcases methods to characterize these compounds through their physical properties (Su, 2003).

properties

IUPAC Name

3,4-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-3-4-9(5-8(7)2)10(15)13-11-14-12-6-16-11/h3-6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDBLSBZRQBXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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